molecular formula C16H24O8 B2385118 Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate CAS No. 2070015-38-0

Diethyl 3,3'-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate

Cat. No.: B2385118
CAS No.: 2070015-38-0
M. Wt: 344.36
InChI Key: VBRYYLKXUUYJJE-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is an organic compound with the molecular formula C₁₆H₂₄O₈ It is characterized by its unique structure, which includes a 1,3-dioxane ring substituted with dimethyl and dioxo groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate typically involves the esterification of 1,3-dioxane-5,5-dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:

    Starting Materials: 1,3-dioxane-5,5-dipropanoic acid, ethanol, acid catalyst (e.g., sulfuric acid).

    Reaction Conditions: Reflux the mixture of starting materials in ethanol with a catalytic amount of sulfuric acid for several hours.

    Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired ester.

Industrial Production Methods

On an industrial scale, the production of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 1,3-dioxane-5,5-dipropanoic acid.

    Reduction: Diethyl 3,3’-(2,2-dimethyl-4,6-dihydroxy-1,3-dioxane-5,5-diyl)dipropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release active carboxylic acids.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate primarily involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These acids can then interact with various molecular targets, depending on the specific application. For example, in drug delivery, the hydrolyzed product may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Characterized by its unique dioxane ring and ester functionalities.

    Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Similar structure but with different substituents on the dioxane ring.

Uniqueness

Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo hydrolysis and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYYLKXUUYJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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